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molecular formula C11H21ClO2 B8384605 Ethyl 3,3-dimethyl-7-chloroheptanoate

Ethyl 3,3-dimethyl-7-chloroheptanoate

Cat. No. B8384605
M. Wt: 220.73 g/mol
InChI Key: QLWDDRJLBYSEDD-UHFFFAOYSA-N
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Patent
US04343949

Procedure details

To a solution of 3.57 g. (0.0162 mole) of ethyl 3,3-dimethyl-7-chloroheptanoate in 100 ml. of methyl ethyl ketone is added 4 g. of sodium iodide and the mixture heated at reflux for 18 hours. The reaction mixture is cooled, filtered and concentrated. The residue is partitioned between ether and water. The aqueous phase is extracted several times with ether. The extract is washed with sodium bisulfite solution, water and saline. The organic solution is dried over magnesium sulfate and concentrated to give 4.182 g. of a yellow oil. The material is purified by distillation, b.p. 86°-87° C. (0.18 Torr).
Quantity
0.0162 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:14])([CH2:9][CH2:10][CH2:11][CH2:12]Cl)[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].[I-:15].[Na+]>C(C(C)=O)C>[CH3:1][C:2]([CH3:14])([CH2:9][CH2:10][CH2:11][CH2:12][I:15])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
0.0162 mol
Type
reactant
Smiles
CC(CC(=O)OCC)(CCCCCl)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between ether and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted several times with ether
WASH
Type
WASH
Details
The extract is washed with sodium bisulfite solution, water and saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution is dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 4.182 g
DISTILLATION
Type
DISTILLATION
Details
The material is purified by distillation, b.p. 86°-87° C. (0.18 Torr)

Outcomes

Product
Name
Type
Smiles
CC(CC(=O)OCC)(CCCCI)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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